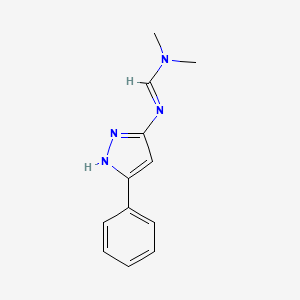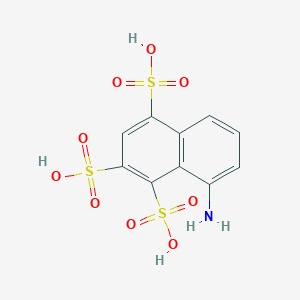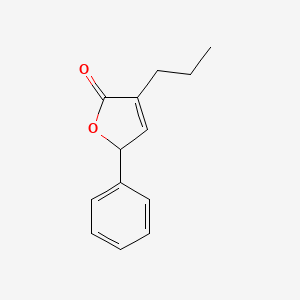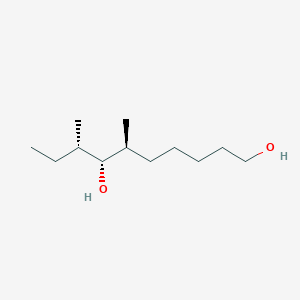![molecular formula C9H7NS5 B14245801 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- CAS No. 371970-71-7](/img/structure/B14245801.png)
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is a heterocyclic compound that features a unique structure combining an indole backbone with a pentathiepine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of 2-bromo- or 2-chloropyridines with propynyl 3,3-diethylacetal using a palladium catalyst.
Ring Closing Reaction: The intermediate product undergoes a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur, facilitating the formation of the pentathiepine ring and the indole backbone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or proteins involved in cell signaling, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 6-methyl-: A simpler indole derivative with a methyl group at the 6-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
Uniqueness
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is unique due to its pentathiepine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
371970-71-7 |
|---|---|
Molecular Formula |
C9H7NS5 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
6-methylpentathiepino[6,7-b]indole |
InChI |
InChI=1S/C9H7NS5/c1-10-7-5-3-2-4-6(7)8-9(10)12-14-15-13-11-8/h2-5H,1H3 |
InChI Key |
XFAGGRCHHRNULP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SSSSS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)





![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)


![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
